molecular formula C21H20O B184180 Bis(4-methylphenyl)(phenyl)methanol CAS No. 6266-56-4

Bis(4-methylphenyl)(phenyl)methanol

Cat. No.: B184180
CAS No.: 6266-56-4
M. Wt: 288.4 g/mol
InChI Key: YERSCBIKMYKKHA-UHFFFAOYSA-N
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Description

Bis(4-methylphenyl)(phenyl)methanol (CAS 6266-56-4) is a triarylmethanol derivative with the molecular formula C21H20O and a molecular weight of 288.39 g/mol. It features a central methanol group bonded to two 4-methylphenyl (p-tolyl) groups and one phenyl group (Fig. 1). This compound is structurally characterized by its bulky aromatic substituents, which influence its steric and electronic properties. It is commonly used in organic synthesis as an intermediate for ligands, catalysts, or pharmaceuticals .

Properties

CAS No.

6266-56-4

Molecular Formula

C21H20O

Molecular Weight

288.4 g/mol

IUPAC Name

bis(4-methylphenyl)-phenylmethanol

InChI

InChI=1S/C21H20O/c1-16-8-12-19(13-9-16)21(22,18-6-4-3-5-7-18)20-14-10-17(2)11-15-20/h3-15,22H,1-2H3

InChI Key

YERSCBIKMYKKHA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)O

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)O

Other CAS No.

6266-56-4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Bis(4-methylphenyl)(phenyl)methanol belongs to the benzhydrol (diphenylmethanol) family. Below is a detailed comparison with structurally related compounds, focusing on molecular features, physical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C21H20O 288.39 Two 4-methylphenyl, one phenyl High steric bulk; catalyst ligand
Bis(4-fluorophenyl)methanol C13H10F2O 220.21 Two 4-fluorophenyl Increased polarity; lower boiling point due to fluorine
4,4'-Dimethylbenzhydrol C15H16O 212.29 Two 4-methylphenyl Lower molecular weight; used in polymer synthesis
3-(Trifluoromethyl)benzhydrol C14H11F3O 252.23 Phenyl, 3-CF3-phenyl Electron-withdrawing CF3 group enhances acidity
Bis(4-acetylphenyl)methane C17H16O2 252.31 Two 4-acetylphenyl Ketone functionality; precursor for dyes
4-(Bis(4-aminophenyl)methyl)phenol C19H18N2O 290.36 Two 4-aminophenyl, phenol Amino groups enable coordination chemistry

Key Findings

Steric Effects: this compound has greater steric bulk compared to 4,4'-dimethylbenzhydrol (two vs. three aryl groups), making it more suitable for stabilizing metal complexes in catalysis . In contrast, Bis(4-fluorophenyl)methanol (two fluorinated aryl groups) exhibits reduced steric hindrance but higher polarity, leading to distinct solubility profiles .

Electronic Effects: Electron-withdrawing groups like -CF3 in 3-(trifluoromethyl)benzhydrol lower the pKa of the hydroxyl group, enhancing its reactivity in acid-catalyzed reactions . The methyl groups in this compound are electron-donating, which may stabilize carbocation intermediates in SN1 reactions .

4-(Bis(4-aminophenyl)methyl)phenol serves as a crosslinking agent in epoxy resins, leveraging its amine groups .

Preparation Methods

Reaction Mechanism and General Procedure

The synthesis proceeds via the following steps:

  • Formation of the Grignard Reagent :
    Aryl halides (e.g., 4-bromotoluene) react with magnesium in anhydrous ether or tetrahydrofuran (THF) to generate the corresponding Grignard reagent. For example:

    4-Bromotoluene+Mg4-Methylphenylmagnesium bromide\text{4-Bromotoluene} + \text{Mg} \rightarrow \text{4-Methylphenylmagnesium bromide}
  • Nucleophilic Addition to the Ketone :
    The Grignard reagent attacks the carbonyl carbon of a diaryl ketone (e.g., phenyl(4-methylphenyl)ketone), forming a triarylmethoxide intermediate:

    (4-MeC6H4)(Ph)CO+4-MeC6H4MgBr(4-MeC6H4)2(Ph)COMgBr\text{(4-MeC}_6\text{H}_4\text{)(Ph)CO} + \text{4-MeC}_6\text{H}_4\text{MgBr} \rightarrow \text{(4-MeC}_6\text{H}_4\text{)}_2\text{(Ph)COMgBr}
  • Acidic Hydrolysis :
    The intermediate is quenched with aqueous acid (e.g., HCl) to yield the tertiary alcohol:

    (4-MeC6H4)2(Ph)COMgBr+H2OThis compound+Mg(OH)Br\text{(4-MeC}_6\text{H}_4\text{)}_2\text{(Ph)COMgBr} + \text{H}_2\text{O} \rightarrow \text{this compound} + \text{Mg(OH)Br}

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

  • Solvent Selection : Anhydrous ether or THF ensures optimal Grignard reactivity. Polar aprotic solvents like tert-butylmethyl ether (t-BuOMe) minimize side reactions.

  • Temperature Control : Reactions are typically conducted at reflux (40–65°C) to maintain reagent activity while avoiding decomposition.

  • Stoichiometry : A 1:1 molar ratio of ketone to Grignard reagent prevents over-addition or unreacted starting material.

Table 1: Representative Grignard Reaction Conditions for Triarylmethanols

Ketone PrecursorGrignard ReagentSolventTemperature (°C)Yield (%)Source
Phenyl(4-methylphenyl)ketone4-MethylphenylMgBrTHF6578*,
4,4'-DimethylbenzophenonePhenylMgBrt-BuOMe4072*,
*Theoretical yields based on analogous reactions.

Synthesis of Diaryl Ketone Precursors

The preparation of diaryl ketones, such as phenyl(4-methylphenyl)ketone or 4,4'-dimethylbenzophenone, is critical to the Grignard method. Two primary routes are employed:

Friedel-Crafts Acylation

This method involves the acylation of toluene derivatives using benzoyl chloride in the presence of a Lewis acid (e.g., AlCl₃):

Toluene+Benzoyl chlorideAlCl3Phenyl(4-methylphenyl)ketone+HCl\text{Toluene} + \text{Benzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{Phenyl(4-methylphenyl)ketone} + \text{HCl}

Key Considerations :

  • Regioselectivity : The methyl group directs acylation to the para position, ensuring >90% selectivity.

  • Work-Up : The product is isolated via aqueous extraction and recrystallization from ethanol.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between aryl boronic acids and aryl halides offers a modern alternative:

4-Methylphenylboronic acid+BromobenzenePd(PPh3)4Phenyl(4-methylphenyl)ketone\text{4-Methylphenylboronic acid} + \text{Bromobenzene} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Phenyl(4-methylphenyl)ketone}

Advantages :

  • Functional group tolerance.

  • Higher yields (up to 85%) compared to Friedel-Crafts.

Alternative Synthetic Routes

While the Grignard reaction dominates, niche methods have been explored for specialized applications:

Organozinc Reagents

Organozinc compounds, such as 4-methylphenylzinc iodide, react with ketones under Negishi coupling conditions:

(4-MeC6H4)2CO+PhZnIThis compound\text{(4-MeC}6\text{H}4\text{)}_2\text{CO} + \text{PhZnI} \rightarrow \text{this compound}

Drawbacks : Lower yields (~60%) and stringent anhydrous requirements limit practicality.

Electrochemical Reduction

Electrochemical carboxylation of halogenated precursors (e.g., bis(4-chlorophenyl)methanol) has been reported, though dehalogenation side reactions reduce efficiency:

Bis(4-ClC6H4)CHOHCO2,ElectrolysisBis(4-MeC6H4)CHOH+Cl\text{Bis(4-ClC}6\text{H}4\text{)CHOH} \xrightarrow{\text{CO}2, \text{Electrolysis}} \text{Bis(4-MeC}6\text{H}_4\text{)CHOH} + \text{Cl}^-

Yield : <35% due to competing protonation pathways.

Purification and Characterization

Isolation Techniques

  • Liquid-Liquid Extraction : Crude product is partitioned between ethyl acetate and water to remove inorganic salts.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) eluent achieves >95% purity.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.2–7.4 (m, aromatic H), 2.35 (s, CH₃), 2.15 (s, OH).

  • MS (EI) : m/z 288.4 [M]⁺.

Industrial-Scale Considerations

Large-scale production faces challenges:

  • Cost of Ketone Precursors : Friedel-Crafts acylation generates stoichiometric AlCl₃ waste, necessitating recycling systems.

  • Grignard Safety : Exothermic reactions require controlled addition and temperature monitoring.

Emerging Methodologies

Recent advances in photoredox catalysis and flow chemistry promise greener alternatives:

  • Photoredox-Mediated C–O Bond Cleavage : Direct conversion of ethers to alcohols using visible light.

  • Continuous Flow Systems : Enhanced heat transfer improves Grignard reaction safety and scalability .

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